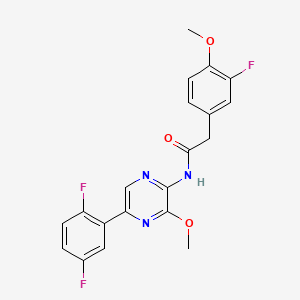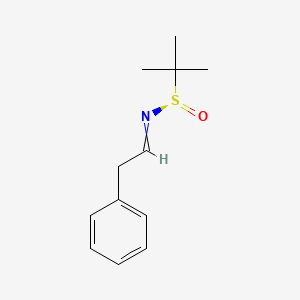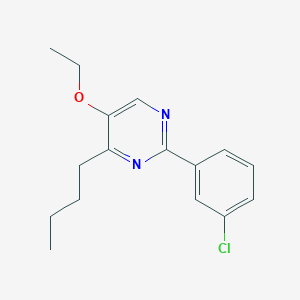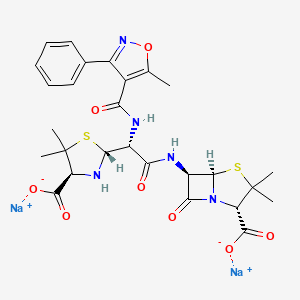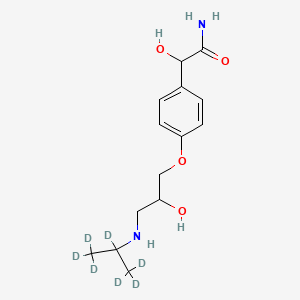
21-O-Acetyl Dexamethasone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-O-Acetyl Dexamethasone-d5 is a synthetic glucocorticoid, a derivative of dexamethasone, which is labeled with deuterium. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications, particularly in the field of pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 21-O-Acetyl Dexamethasone-d5 involves the acetylation of dexamethasone at the 21st position. The reaction typically employs acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is then purified using chromatographic techniques and characterized using spectroscopic methods .
Analyse Des Réactions Chimiques
Types of Reactions
21-O-Acetyl Dexamethasone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The acetyl group at the 21st position can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
21-O-Acetyl Dexamethasone-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmaceutical Research: Used as an internal standard in mass spectrometry for the quantification of dexamethasone and its metabolites.
Biological Studies: Employed in studies investigating the pharmacokinetics and metabolism of dexamethasone.
Medical Research: Utilized in the development of drug delivery systems and in the study of glucocorticoid receptor interactions
Mécanisme D'action
21-O-Acetyl Dexamethasone-d5 exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression. This binding results in the modulation of various physiological processes, including inflammation, immune response, and metabolism. The acetylation at the 21st position does not significantly alter the mechanism of action compared to dexamethasone .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dexamethasone: The parent compound, widely used as an anti-inflammatory and immunosuppressive agent.
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects.
Uniqueness
21-O-Acetyl Dexamethasone-d5 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical applications. The deuterium labeling allows for precise quantification and tracking in various biological and chemical studies.
Propriétés
Formule moléculaire |
C24H31FO6 |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
[1,1-dideuterio-2-oxo-2-[(8S,9R,10S,11S,13S,14S,16R,17R)-4,6,6-trideuterio-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1/i5D2,10D,12D2 |
Clé InChI |
AKUJBENLRBOFTD-DNSVMMNRSA-N |
SMILES isomérique |
[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@H]([C@@]4(C(=O)C([2H])([2H])OC(=O)C)O)C)C)O)F)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


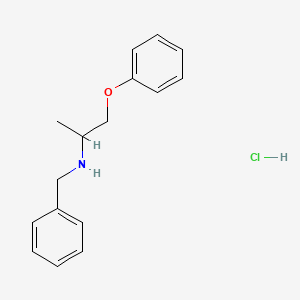
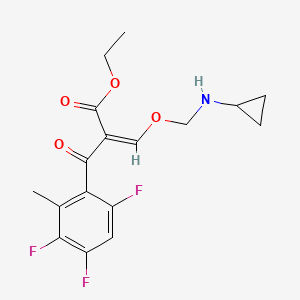
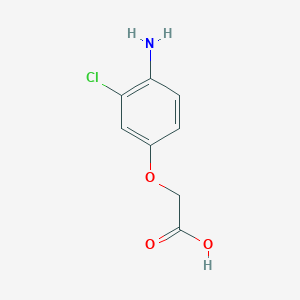

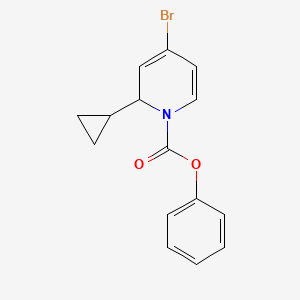

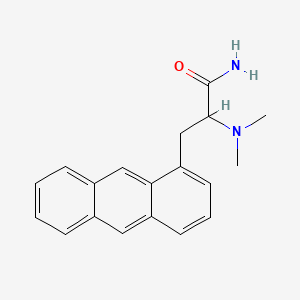
![[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol](/img/structure/B13859699.png)

